2-Deoxy-alpha-D-ribose 1-phosphate barium salt
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Overview
Description
2-Deoxy-alpha-D-ribose 1-phosphate barium salt is a derivative of 2-deoxyribose, a crucial sugar component in the backbone of DNA. This compound is often used in biochemical research, particularly in the study of nucleoside synthesis and metabolism. It is a white powder that is soluble in water and is typically stored at low temperatures to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-alpha-D-ribose 1-phosphate barium salt can be achieved through a chemo-enzymatic method. This involves the chemical synthesis of 2-deoxy-alpha-D-ribose 1-phosphate followed by its conversion to the barium salt form. The reaction conditions typically require a controlled environment with specific pH and temperature settings to ensure the purity and yield of the product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors that maintain precise control over reaction conditions. The process includes the initial synthesis of 2-deoxy-alpha-D-ribose 1-phosphate, followed by its conversion to the barium salt form through precipitation and purification steps .
Chemical Reactions Analysis
Types of Reactions
2-Deoxy-alpha-D-ribose 1-phosphate barium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl groups to carbonyl groups.
Reduction: The compound can be reduced to form different derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of 2-deoxyribose, which are used in further biochemical studies and applications .
Scientific Research Applications
2-Deoxy-alpha-D-ribose 1-phosphate barium salt has several scientific research applications:
Chemistry: It is used in the synthesis of nucleosides and nucleotides, which are essential for DNA and RNA studies.
Biology: The compound is used to study metabolic pathways involving deoxyribose and its derivatives.
Medicine: It plays a role in the development of antiviral and anticancer drugs by serving as a precursor in the synthesis of therapeutic nucleosides.
Industry: It is used in the production of biochemical reagents and diagnostic kits.
Mechanism of Action
The mechanism of action of 2-Deoxy-alpha-D-ribose 1-phosphate barium salt involves its participation in metabolic pathways where it acts as a substrate for enzymes involved in nucleoside synthesis. It targets specific enzymes like thymidine phosphorylase, which catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxy-alpha-D-ribose 1-phosphate . This process is crucial for DNA repair and replication .
Comparison with Similar Compounds
Similar Compounds
2-Deoxy-D-ribose: A simpler form without the phosphate group.
D-Ribose 5-phosphate: Contains an additional hydroxyl group compared to 2-deoxy-alpha-D-ribose 1-phosphate.
2-Deoxyribose 5-phosphate sodium salt: A similar compound with sodium instead of barium.
Uniqueness
2-Deoxy-alpha-D-ribose 1-phosphate barium salt is unique due to its specific structure, which includes a barium ion. This makes it particularly useful in certain biochemical applications where the presence of barium is advantageous for stability and reactivity .
Properties
IUPAC Name |
barium(2+);[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl] phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O7P.Ba/c6-2-4-3(7)1-5(11-4)12-13(8,9)10;/h3-7H,1-2H2,(H2,8,9,10);/q;+2/p-2/t3-,4+,5+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIYYSMOEKJSQW-UJPDDDSFSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1OP(=O)([O-])[O-])CO)O.[Ba+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@@H]1OP(=O)([O-])[O-])CO)O.[Ba+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BaO7P |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.42 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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